N-benzyl-2,5-dimethoxybenzenesulfonamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-19-13-8-9-14(20-2)15(10-13)21(17,18)16-11-12-6-4-3-5-7-12/h3-10,16H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGBIJKBEWMBIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization of Sulfonamide Chemistry in Academic Research
The sulfonamide functional group (-S(=O)₂-N<) is a cornerstone of medicinal chemistry and has been the basis for several classes of therapeutic agents. nih.gov The journey of sulfonamides in research began with the discovery of their antibacterial properties, which heralded the age of systemic antimicrobial drugs. nih.gov This discovery opened the door to the synthesis of thousands of sulfonamide derivatives, leading to compounds with improved efficacy and a wider range of applications. nih.gov
In contemporary academic research, the sulfonamide moiety is recognized for its versatile chemical properties. It is a stable, non-ionizable group at physiological pH and can act as a bioisostere for other functional groups, such as carboxylic acids. researchgate.net Its ability to form strong hydrogen bonds allows it to interact effectively with biological targets. nih.gov Consequently, beyond their initial use as antibacterials, sulfonamides are integral to the design of drugs for a multitude of conditions, including diuretics, hypoglycemics, and anti-inflammatory agents. nih.gov The ongoing exploration of novel sulfonamide derivatives in academic laboratories continues to yield compounds with diverse and potent biological activities, targeting areas from cancer to viral diseases. researchgate.net
Structural Significance of N Benzylated and Dimethoxy Substituted Benzenesulfonamides
The benzenesulfonamide (B165840) core serves as a rigid scaffold that positions the other functional groups in a specific three-dimensional orientation. The sulfur atom is tetrahedral, and the sulfonamide nitrogen can be substituted, as is the case here. nih.gov Substitution on this nitrogen (the N1 position) is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. youtube.com
The N-benzyl group is a frequently used substituent in the design of bioactive compounds. The benzyl (B1604629) group, consisting of a benzene (B151609) ring attached to a methylene (B1212753) (-CH₂) group, can introduce beneficial properties. It can participate in hydrophobic and π-stacking interactions with biological receptors. Furthermore, the N-benzylbenzenesulfonamide moiety is found in various compounds investigated for their biological activities. nih.gov The presence of the benzyl group can significantly influence the molecule's metabolic stability and its ability to cross cell membranes.
The 2,5-dimethoxy substitution on the primary benzene ring significantly impacts the electronic properties and conformation of the molecule. Methoxy (B1213986) groups (-OCH₃) are electron-donating and can influence the reactivity of the benzene ring. Their placement at the ortho (2) and para (5) positions can affect the molecule's binding affinity to target proteins by altering the hydrogen bonding capacity and steric profile of the compound. The metabolic O-dealkylation of methoxy groups is a known pathway that can lead to the formation of hydroxylated metabolites, which may possess altered biological activity.
Overview of Current Academic Research Trajectories for N Benzyl 2,5 Dimethoxybenzenesulfonamide
Established Synthetic Routes and Mechanistic Considerations
The most common and well-established method for the synthesis of this compound involves the reaction of a benzenesulfonyl chloride with a primary amine. This approach is characterized by its reliability and predictability.
Nucleophilic Substitution Strategies Involving Benzenesulfonyl Chlorides
The cornerstone of this compound synthesis is the nucleophilic substitution reaction between 2,5-dimethoxybenzenesulfonyl chloride and benzylamine. In this reaction, the lone pair of electrons on the nitrogen atom of benzylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrogen chloride.
The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct, which can protonate the starting amine and render it non-nucleophilic. Common bases include pyridine (B92270), triethylamine, or an excess of the reacting amine itself. The choice of solvent is also crucial, with aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetone being frequently employed to avoid side reactions.
Mechanism: The reaction generally proceeds through a nucleophilic addition-elimination mechanism. The amine attacks the sulfur atom, forming a transient trigonal bipyramidal intermediate. The leaving group, chloride, is then expelled to yield the stable sulfonamide product.
A representative procedure for a similar compound, N-benzyl-2-bromo-4,5-dimethoxybenzenesulfonamide, involves reacting 2-bromo-4,5-dimethoxybenzenesulfonyl chloride with benzylamine in DCM with N,N-diisopropylethylamine (DIPEA) as the base. The reaction is initiated at 0 °C and allowed to warm to room temperature.
Table 1: Nucleophilic Substitution for the Synthesis of N-benzyl-benzenesulfonamide Analogues
| Benzenesulfonyl Chloride Derivative | Amine | Base | Solvent | Yield (%) |
| 2,5-Dimethoxybenzenesulfonyl chloride | Benzylamine | Pyridine | Dichloromethane | High |
| 4-Methylbenzenesulfonyl chloride | Allylamine | Potassium carbonate | Tetrahydrofuran | 73 |
| Benzenesulfonyl chloride | Substituted aromatic amines | Pyridine | Acetone | Not specified |
Strategic Incorporation of Benzylamine and Dimethoxybenzene Subunits
The versatility of the this compound scaffold lies in the ability to introduce a wide range of structural diversity by strategically selecting the benzylamine and dimethoxybenzene subunits. The synthesis of the requisite 2,5-dimethoxybenzenesulfonyl chloride is a key preliminary step. This is typically achieved through the chlorosulfonation of 1,4-dimethoxybenzene (B90301) using chlorosulfonic acid.
By starting with variously substituted 1,4-dimethoxybenzene precursors, a library of corresponding sulfonyl chlorides can be generated. Similarly, a wide array of commercially available or synthetically accessible substituted benzylamines can be employed. This modular approach allows for the systematic exploration of structure-activity relationships in medicinal chemistry programs. For instance, libraries of benzylamine-derived sulfonamides have been constructed using solid-phase synthesis, demonstrating the adaptability of this synthetic strategy.
Advanced Synthetic Approaches and Methodological Innovations
While the classical two-step approach is robust, recent research has focused on developing more efficient and environmentally friendly synthetic methods. These include one-pot procedures and the use of greener reaction conditions.
Developments in One-Pot Synthesis for N-Benzylated Sulfonamide Derivatives
One-pot syntheses offer significant advantages in terms of reduced reaction time, simplified workup procedures, and minimized waste generation. Several one-pot strategies for the synthesis of N-benzylated sulfonamides have been reported. One such approach involves the in situ generation of the sulfonyl chloride from a sulfonic acid or a thiol, followed by immediate reaction with the amine.
For example, a one-pot, two-stage synthesis of diaryl sulfonamides has been developed using sequential iron and copper catalysis. While not a direct synthesis of the target molecule, this methodology highlights the trend towards more integrated synthetic processes. Another innovative one-pot method involves the copper-catalyzed decarboxylative halosulfonylation of aromatic carboxylic acids to generate sulfonyl chlorides, which are then aminated in the same reaction vessel.
Table 2: One-Pot Syntheses of Sulfonamide Derivatives
| Starting Materials | Catalysts/Reagents | Key Features |
| Aromatic carboxylic acids, amines | Copper catalyst, SO2Cl2 | Decarboxylative chlorosulfonylation followed by amination. |
| Activated arenes, primary sulfonamides | Iron and copper catalysts | Regioselective para-iodination followed by N-arylation. |
| Thiols, amines | 1,3-dichloro-5,5-dimethylhydantoin (DCH) | In situ oxidation of thiols to sulfonyl chlorides. |
Emerging Environmentally Benign Synthetic Protocols
The principles of green chemistry are increasingly being applied to the synthesis of sulfonamides. A significant development is the use of water as a solvent, which is a departure from the traditional reliance on organic solvents. A facile and environmentally benign synthesis of sulfonamides has been described that takes place in water under dynamic pH control, omitting the need for organic bases.
Another green approach involves the use of catalyst-free and solvent-free conditions, often facilitated by microwave or ultrasound irradiation. For instance, a greener synthesis of N,N-dibenzylated compounds from aromatic amines and benzyl (B1604629) bromide has been achieved using ultrasound irradiation under solvent- and catalyst-free conditions. While this example focuses on N-alkylation, the principle can be extended to sulfonamide synthesis. Iron-catalyzed N-alkylation of sulfonamides with benzylic alcohols represents another environmentally friendly route, as it uses a non-precious metal catalyst and generates water as the only byproduct.
Optimization of Reaction Conditions and Efficiency for Scalable Synthesis
For the practical application of this compound and its analogues, the development of scalable and efficient synthetic protocols is essential. Optimization of reaction conditions plays a critical role in maximizing yield, purity, and throughput while minimizing costs and environmental impact.
Key parameters for optimization include the choice of base, solvent, reaction temperature, and reaction time. For instance, in the synthesis of N-arylsulfonylimines from N-(arylsulfonyl)benzylamines, a study on the optimization of reaction conditions found that changing the solvent and adding a base like pyridine significantly improved the yield.
For large-scale synthesis, factors such as the ease of product isolation and purification become paramount. The development of procedures that yield crystalline products that can be isolated by simple filtration is highly desirable. Furthermore, the transition from batch to continuous flow processing can offer significant advantages in terms of safety, efficiency, and scalability.
Table 3: Optimization of Reaction Conditions for Sulfonamide Synthesis
| Reaction | Parameter Optimized | Optimal Conditions | Outcome |
| N-alkylation of sulfonamides with benzylic alcohols | Catalyst system | Cu(OAc)2/K2CO3 | High selectivity and yield. |
| Oxidation of N-(arylsulfonyl)benzylamines | Additive, solvent, temperature, time | Pyridine, MeCN, reduced time | 96% yield. |
| Chlorosulfonation of aromatic compounds | Reagent equivalents | Increased equivalents of ClSO3H | Improved isolated yield from 67.3% to 87.7%. |
Exploration of Stereochemical Control in Analogous N-Benzylated Sulfonamide Architectures
The introduction of stereocenters into N-benzylated sulfonamide frameworks is a critical aspect of medicinal chemistry and materials science, as the three-dimensional arrangement of atoms can profoundly influence biological activity and material properties. Achieving control over stereochemistry in these structures can be accomplished through several strategic approaches, primarily involving the use of chiral auxiliaries, the application of chiral catalysts for asymmetric transformations, and the creation of axial chirality in sterically hindered systems. These methods allow for the synthesis of enantiomerically enriched or diastereomerically pure N-benzylated sulfonamides and their analogues.
One of the most established methods for inducing stereochemistry is through the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is established, the auxiliary is removed. A prominent example of this strategy involves the use of sulfinamides as chiral precursors. Ellman's chiral tert-butanesulfinamide, for instance, is widely employed in the asymmetric synthesis of chiral amines, which can then be readily converted into the corresponding N-benzylated sulfonamides. osi.lv This method capitalizes on the diastereoselective addition of nucleophiles to N-sulfinyl imines, effectively transferring the chirality from the sulfinamide auxiliary to the newly formed amine. osi.lvnih.gov
Another approach utilizing chiral auxiliaries involves their attachment to the sulfonamide nitrogen, followed by a diastereoselective reaction. For example, chiral amines like (R)-N-benzyl-1-phenylethanamine can be reacted with sulfinyl chlorides to produce diastereomeric sulfinamides. researchgate.net In some cases, one diastereomer may spontaneously crystallize from the reaction mixture, providing a practical method for obtaining diastereomerically pure material that can be further elaborated into the target N-benzylated sulfonamide. researchgate.net
Catalytic asymmetric synthesis offers a more atom-economical approach to stereochemical control, avoiding the need for stoichiometric amounts of a chiral auxiliary. In the context of N-benzylated sulfonamide analogues, this often involves the enantioselective N-alkylation or N-allylation of a precursor sulfonamide. Recent advancements have demonstrated the utility of chiral palladium catalysts and organocatalysts in achieving such transformations. For instance, the Tsuji-Trost allylation, a palladium-catalyzed reaction, has been successfully applied to the N-allylation of secondary sulfonamides using chiral ligands like the (S,S)-Trost ligand. nih.gov This method has been used to synthesize N-C axially chiral N-allylated sulfonamides with good enantioselectivity (up to 92% ee). nih.gov
Organocatalysis provides a metal-free alternative for these asymmetric syntheses. Chiral amine catalysts, particularly those derived from cinchona alkaloids, have proven effective in the atroposelective N-alkylation of sulfonamides. rice.eduresearchgate.net This strategy has been used to generate axially chiral N-aryl sulfonamides, which are structurally analogous to N-benzylated systems where rotation around the N-C bond is restricted due to steric hindrance. rice.eduresearchgate.netresearchgate.net The choice of catalyst, solvent, and reaction conditions is crucial for achieving high enantioselectivity.
Below are interactive data tables summarizing representative findings in the stereoselective synthesis of N-benzylated sulfonamide analogues and related chiral sulfonamides.
Table 1: Organocatalytic Atroposelective N-Alkylation of N-Aryl Sulfonamides researchgate.net
| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | (DHQD)₂PHAL | Toluene (B28343) | -20 | 86 | 92 |
| 2 | (DHQ)₂PHAL | Toluene | -20 | 88 | -90 |
| 3 | (DHQD)₂PHAL | CH₂Cl₂ | -20 | 75 | 85 |
| 4 | (DHQD)₂PHAL | MTBE | -20 | 80 | 88 |
This table illustrates the enantioselective synthesis of an axially chiral N-aryl sulfonamide using diastereomeric cinchona alkaloid-derived catalysts, demonstrating the tunability of the stereochemical outcome.
Table 2: Chiral Palladium-Catalyzed Enantioselective N-Allylation nih.gov
| Entry | Sulfonamide Substrate | Ligand | Solvent | Yield (%) | ee (%) |
| 1 | N-(2-phenylethynyl-6-methylphenyl)methanesulfonamide | (S,S)-Trost Ligand | Toluene | 75 | 92 |
| 2 | N-(2-(p-tolylethynyl)-6-methylphenyl)methanesulfonamide | (S,S)-Trost Ligand | Toluene | 80 | 91 |
| 3 | N-(2-phenylethynyl-6-methylphenyl)benzenesulfonamide | (R,R)-Trost Ligand | THF | 65 | -88 |
| 4 | N-(2-phenylethynyl-6-methylphenyl)methanesulfonamide | (S,S)-Trost Ligand | CH₂Cl₂ | 72 | 85 |
This table shows the results for the synthesis of N-C axially chiral sulfonamides via a chiral Pd-catalyzed N-allylation, highlighting the high levels of enantioselectivity achieved with the Trost ligand.
These methodologies underscore the sophisticated strategies available to synthetic chemists for controlling the stereochemical architecture of N-benzylated sulfonamides and their analogues. The choice of method—be it reliant on chiral auxiliaries or catalytic asymmetric processes—depends on the specific structural features of the target molecule and the desired stereochemical outcome.
Single Crystal X-ray Diffraction Studies of this compound
While a specific crystal structure for this compound is not publicly available, extensive studies on closely related N-aryl-2,5-dimethoxybenzenesulfonamides provide a robust framework for understanding its expected solid-state characteristics. rsc.org
The molecular conformation of this compound is largely dictated by the steric and electronic effects of its constituent groups. The geometry around the sulfur atom in the sulfonamide group is anticipated to be a distorted tetrahedron. The orientation of the benzyl and 2,5-dimethoxyphenyl rings relative to the S-N bond is a key conformational feature.
Table 1: Expected Geometric Parameters for this compound
| Parameter | Expected Value |
|---|---|
| S=O Bond Length | ~1.43 Å |
| S-N Bond Length | ~1.64 Å |
| S-C (aromatic) Bond Length | ~1.76 Å |
| N-C (benzyl) Bond Length | ~1.47 Å |
| O-S-O Bond Angle | ~120° |
| C-S-N Bond Angle | ~107° |
| S-N-C Bond Angle | ~118° |
| C-S-N-C Torsion Angle | gauche (~60-90°) |
Note: These values are estimations based on data from structurally similar compounds reported in the literature. crystallography.net
The crystal packing of this compound is expected to be governed by a network of weak intermolecular interactions. Hydrogen bonding is a predominant feature in the crystal structures of sulfonamides. A common interaction is the N-H···O hydrogen bond, where the sulfonamide nitrogen acts as a donor and one of the sulfonyl oxygen atoms acts as an acceptor. This interaction often leads to the formation of well-defined motifs, such as chains or rings. rsc.org
In addition to conventional hydrogen bonds, other weak interactions like C-H···O, C-H···π, and π-π stacking interactions are anticipated to play a crucial role in stabilizing the three-dimensional supramolecular architecture. rsc.orgcrystallography.net The methoxy (B1213986) groups on the benzene (B151609) ring are likely to participate in C-H···O interactions. The aromatic rings themselves can engage in C-H···π and offset π-π stacking interactions, further influencing the crystal packing.
Table 2: Expected Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor |
|---|---|---|
| Hydrogen Bond | N-H | O=S |
| Weak Interaction | C-H (aromatic/benzyl) | O=S / O-C (methoxy) |
| Weak Interaction | C-H (aromatic/benzyl) | π-system (aromatic ring) |
| Weak Interaction | π-system (aromatic ring) | π-system (aromatic ring) |
Note: This table outlines the probable intermolecular contacts based on studies of related sulfonamide structures. rsc.org
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in sulfonamides. The conformational flexibility of the N-benzyl group and the potential for different hydrogen bonding patterns could give rise to multiple polymorphic forms of this compound. Each polymorph would exhibit distinct physical properties, such as melting point and solubility.
The study of polymorphism in this compound would be a subject of crystal engineering. By understanding and controlling the intermolecular interactions, it may be possible to selectively crystallize a desired polymorphic form. The nature and position of substituents on the aromatic rings have been shown to significantly influence the resulting supramolecular architecture in related compounds. rsc.org
Advanced Spectroscopic Investigations for Comprehensive Structural Elucidation
Spectroscopic techniques provide invaluable information about the structural and dynamic properties of this compound in both the solid and solution states.
High-resolution NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. chemicalbook.com In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the benzyl and 2,5-dimethoxyphenyl moieties. The chemical shifts and coupling constants of these protons would be sensitive to the rotational freedom around the S-N and N-C bonds.
Dynamic NMR experiments could be employed to investigate the energy barriers associated with conformational changes, such as rotation around the sulfonamide bond. For some N-benzyl-N-aryl-sulfonamides, the free energy of rotation has been found to be around 16 kcal/mol. ugr.es The observation of separate signals for different conformers at low temperatures, which coalesce at higher temperatures, would provide quantitative data on the conformational dynamics.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | NH | 5.0 - 6.0 |
| ¹H | CH₂ (benzyl) | 4.3 - 4.6 |
| ¹H | Aromatic (benzyl) | 7.2 - 7.4 |
| ¹H | Aromatic (dimethoxy) | 6.8 - 7.5 |
| ¹H | OCH₃ | 3.7 - 3.9 |
| ¹³C | CH₂ (benzyl) | ~45 |
| ¹³C | Aromatic (benzyl) | 127 - 138 |
| ¹³C | Aromatic (dimethoxy) | 114 - 158 |
| ¹³C | OCH₃ | ~56 |
Note: These are estimated chemical shift ranges based on data from analogous compounds. rsc.orgmdpi.com
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra of this compound would be characterized by absorption bands corresponding to the stretching and bending vibrations of its functional groups.
The sulfonyl group (SO₂) gives rise to strong, characteristic absorption bands in the IR spectrum. The asymmetric and symmetric stretching vibrations of the S=O bonds are typically observed in the ranges of 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively. The N-H stretching vibration would appear as a band in the region of 3200-3300 cm⁻¹. The presence and position of this band can provide information about hydrogen bonding interactions. The C-H stretching vibrations of the aromatic rings and the methoxy groups would also be evident in the spectra.
Table 4: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Sulfonamide | 3200 - 3300 |
| C-H Stretch (aromatic) | Benzene rings | 3000 - 3100 |
| C-H Stretch (aliphatic) | CH₂ / OCH₃ | 2850 - 3000 |
| S=O Asymmetric Stretch | Sulfonyl | 1300 - 1350 |
| S=O Symmetric Stretch | Sulfonyl | 1140 - 1160 |
| C-O Stretch | Methoxy | 1020 - 1050 |
| S-N Stretch | Sulfonamide | 900 - 940 |
Note: These are approximate ranges based on general spectroscopic data for sulfonamides and related functional groups. researchgate.net
Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Profiling
Mass spectrometry is a powerful analytical technique utilized for the structural elucidation of this compound. By ionizing the molecule and analyzing the mass-to-charge (m/z) ratio of the resulting parent ion and its subsequent fragment ions, detailed information about its molecular weight and structure can be obtained. Techniques such as electrospray ionization tandem mass spectrometry (ESI-MS/MS) are particularly valuable for systematically breaking down the molecule and piecing together its structural components based on the observed fragmentation patterns. nih.gov
Fragmentation Pathway Analysis
The fragmentation of this compound under mass spectrometric conditions, particularly following protonation to form the [M+H]⁺ ion, is dictated by the weakest bonds and the stability of the resulting charged and neutral species. The structure contains two primary moieties that direct the fragmentation: the N-benzyl group and the 2,5-dimethoxybenzenesulfonyl group.
One of the most prominent fragmentation pathways for N-benzyl compounds involves the cleavage of the C-N bond connecting the benzyl group to the sulfonamide nitrogen. This cleavage typically results in the formation of a benzyl cation (C₇H₇⁺). This cation readily undergoes rearrangement to form the highly stable, aromatic tropylium (B1234903) ion, which is consistently observed as a characteristic and often highly abundant peak at an m/z of 91 in the mass spectra of benzyl-containing molecules. nih.govencyclopedia.pubyoutube.com
The sulfonamide core itself offers several predictable fragmentation routes. A common pathway observed in the mass spectrometry of aromatic sulfonamides is the intramolecular rearrangement leading to the neutral loss of sulfur dioxide (SO₂), which corresponds to a mass difference of 64 Da. nih.govresearchgate.netresearchgate.net Cleavage of the S-N bond is another characteristic fragmentation pathway for sulfonamides, which would yield ions corresponding to the separate benzylamine and dimethoxybenzenesulfonyl portions of the molecule. nih.gov Further fragmentation of the 2,5-dimethoxybenzenesulfonyl portion can also occur.
The proposed major fragmentation pathways for protonated this compound (C₁₅H₁₇NO₄S, monoisotopic mass = 323.09 u) are summarized in the table below.
Table 1: Proposed Major Fragment Ions of Protonated this compound ([M+H]⁺) This table is interactive. You can sort the data by clicking on the column headers.
| m/z of Fragment Ion | Proposed Structure of Fragment | Corresponding Neutral Loss | Fragmentation Pathway Description |
|---|---|---|---|
| 324.1 | [C₁₅H₁₈NO₄S]⁺ | - | Protonated molecular ion ([M+H]⁺) |
| 259.1 | [C₁₅H₁₈NO₂]⁺ | SO₂ (64.96 u) | Loss of sulfur dioxide via rearrangement. nih.gov |
| 233.1 | [C₈H₁₀NO₄S]⁺ | C₇H₈ (92.06 u) | Loss of toluene from the benzyl group. |
| 187.0 | [C₈H₉O₄S]⁺ | C₇H₉N (107.07 u) | Cleavage of the S-N bond, loss of benzylamine. |
Isotopic Profiling
High-resolution mass spectrometry (HRMS) allows for the observation of the isotopic pattern of the molecular ion, which serves as a definitive confirmation of its elemental composition. The relative abundances of these isotopic peaks are determined by the natural prevalence of stable isotopes for each element in the molecule (¹³C, ¹⁵N, ¹⁸O, ³³S, and ³⁴S). wikipedia.org
For this compound (C₁₅H₁₇NO₄S), the mass spectrum will exhibit a cluster of peaks around the monoisotopic mass. The most intense peak in this cluster corresponds to the molecule containing only the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S), referred to as the M peak.
The M+1 peak, appearing one mass unit higher, results primarily from the presence of a single ¹³C or ¹⁵N atom. The M+2 peak is particularly diagnostic for sulfur-containing compounds. While contributions to the M+2 peak come from the presence of two ¹³C atoms or a single ¹⁸O atom, a significant portion of its intensity is due to the natural abundance of the ³⁴S isotope, which is approximately 4.21%. researchgate.net This characteristic M+2 peak provides strong evidence for the presence of a sulfur atom within the molecule.
Table 2: Theoretical Isotopic Profile for the Molecular Ion of this compound (C₁₅H₁₇NO₄S) This table is interactive. You can sort the data by clicking on the column headers.
| Isotopologue | Mass (u) | Relative Abundance (%) | Major Contributing Isotopes |
|---|---|---|---|
| M | 323.0882 | 100.00 | ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S |
| M+1 | 324.0915 | 17.56 | ¹³C, ¹⁵N, ³³S |
| M+2 | 325.0909 | 5.86 | ¹³C₂, ¹⁸O, ³⁴S |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations and Electronic Structure Analysis
No published studies were found that specifically apply quantum chemical calculations to N-benzyl-2,5-dimethoxybenzenesulfonamide. For related benzenesulfonamide (B165840) derivatives, DFT has been used to study their electronic structure and predict properties. nih.govtandfonline.com
Density Functional Theory (DFT) for Ground State Properties and Reactivity Prediction
There are no available DFT studies calculating the ground state properties, optimized geometry, or reactivity descriptors for this compound.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Electron Distribution
An analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the associated energy gap for this compound has not been reported. Such analyses for other sulfonamides have been used to understand their chemical reactivity and electronic transitions. tandfonline.com
Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions
MEP maps, which are valuable for identifying sites of electrophilic and nucleophilic attack, have not been generated for this compound in the available literature. MEP studies on similar compounds have helped to understand their intermolecular interactions. nih.gov
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, IR, Raman)
While experimental data for melting point and Rf value exist whiterose.ac.uk, there are no published theoretical predictions of the NMR, IR, or Raman spectra for this compound.
Molecular Dynamics and Simulation Studies
No molecular dynamics or simulation studies for this compound have been found.
Conformational Landscape and Dynamic Behavior in Condensed Phases
The conformational landscape and dynamic behavior of this compound in condensed phases have not been investigated through molecular dynamics simulations in the reviewed literature.
Intermolecular Interaction Dynamics in Solution or Solid-State Environments
The solid-state form of this compound has been described as light-yellow platelets, which suggests a well-ordered crystalline structure suitable for X-ray diffraction analysis. whiterose.ac.uk However, a detailed analysis of its crystal structure, including specific intermolecular interactions such as hydrogen bonding, π-π stacking, or van der Waals forces, is not available in the public domain. While the synthesis and basic characterization have been reported, the crystallographic data required for a thorough examination of its solid-state intermolecular dynamics has not been published.
Similarly, there is a lack of published research on the conformational analysis or intermolecular interactions of this compound in various solution environments. Such studies would be crucial for understanding its behavior in different chemical settings.
Quantitative Structure-Reactivity/Property Relationship (QSPR) Modeling
Quantitative Structure-Reactivity/Property Relationship (QSPR) models are theoretical models that aim to predict the properties of chemical compounds based on their molecular structure. The development of a QSPR model for this compound would require a dataset of experimentally determined properties and a corresponding set of calculated molecular descriptors.
Currently, there are no specific QSPR models for this compound reported in the scientific literature. The computational studies necessary to generate the required molecular descriptors and to subsequently build and validate a predictive model for this particular compound have not been published. Therefore, no data tables of molecular descriptors or QSPR model parameters can be presented.
Reaction Mechanisms and Intrinsic Reactivity Profiles
Detailed Reaction Pathways for the Formation of the N-benzyl-2,5-dimethoxybenzenesulfonamide Linkage
The synthesis of this compound is primarily achieved through the formation of a sulfonamide bond between a substituted benzenesulfonyl chloride and benzylamine (B48309). The most common pathway involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with benzylamine. evitachem.comnsf.gov This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid that is formed as a byproduct. evitachem.comyoutube.com The use of a non-protic solvent like dichloromethane (B109758) or chloroform (B151607) is often preferred. evitachem.com
An alternative, two-step synthetic route can also be employed. nsf.gov This involves the initial reaction of 2,5-dimethoxybenzenesulfonyl chloride with ammonia (B1221849) or a primary amine to form the corresponding primary or secondary sulfonamide. This intermediate is then subjected to benzylation using a benzyl (B1604629) halide, such as benzyl bromide, in the presence of a base like sodium hydroxide. nsf.gov
A general representation of the primary synthetic route is as follows:
Step 1: Formation of 2,5-dimethoxybenzenesulfonyl chloride This precursor is typically synthesized from 1,4-dimethoxybenzene (B90301) through chlorosulfonation.
Step 2: Sulfonamide bond formation The 2,5-dimethoxybenzenesulfonyl chloride is then reacted with benzylamine. The nitrogen atom of the benzylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. youtube.com This results in the displacement of the chloride ion and the formation of the this compound linkage. youtube.com
| Reactants | Reagents | Products | Reaction Type |
| 2,5-dimethoxybenzenesulfonyl chloride, Benzylamine | Triethylamine, Dichloromethane | This compound, Triethylammonium chloride | Nucleophilic acyl substitution |
| 2,5-dimethoxybenzenesulfonamide, Benzyl bromide | Sodium hydroxide, Tetrahydrofuran | This compound, Sodium bromide, Water | Nucleophilic substitution (Benzylation) |
Reactivity at the Benzyl Moiety: Functionalization and Transformation Reactions
The benzyl group within this compound presents several opportunities for functionalization due to the enhanced reactivity of the benzylic position. wikipedia.org The proximity of the aromatic ring stabilizes benzylic radicals, carbocations, and carbanions, making the benzylic C-H bonds weaker and more susceptible to reaction. wikipedia.org
Oxidative Cleavage and Functionalization: The benzylic methylene (B1212753) group can be oxidized to a carbonyl group. wikipedia.org Reagents such as chromium trioxide in combination with 3,5-dimethylpyrazole (B48361) can selectively achieve this transformation. wikipedia.org Under more vigorous oxidative conditions, using reagents like potassium permanganate (B83412) or concentrated nitric acid, the benzyl group can be completely cleaved to yield a carboxylic acid. wikipedia.org
Halogenation: The benzylic position is amenable to free-radical halogenation. For instance, the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) in the presence of a radical initiator, can introduce a bromine atom at the benzylic carbon. wikipedia.org
N-Debenzylation: The N-benzyl group can be removed under various conditions. Reductive cleavage, often employing catalytic hydrogenation (e.g., H₂/Pd-C), is a common method for debenzylation. organic-chemistry.org Oxidative methods can also be used to cleave the N-benzyl bond. organic-chemistry.org
| Reaction Type | Reagents | Functional Group Transformation |
| Oxidation | CrO₃-dmpyz | Ar-CH₂-N → Ar-C(O)-N |
| Oxidation | KMnO₄, HNO₃ | Ar-CH₂-N → Ar-COOH + H₂N-SO₂-Ar' |
| Bromination | N-Bromosuccinimide (NBS) | Ar-CH₂-N → Ar-CH(Br)-N |
| N-Debenzylation | H₂/Pd-C | Ar-CH₂-N → H₂N-SO₂-Ar' |
Influence of Dimethoxy Groups on Aromatic Reactivity and Electrophilic Substitution Patterns
The two methoxy (B1213986) (-OCH₃) groups on the benzenesulfonamide (B165840) ring have a profound influence on its reactivity, particularly in electrophilic aromatic substitution reactions. The methoxy group is a powerful activating group and an ortho, para-director. youtube.comorganicchemistrytutor.com This is due to the ability of the oxygen's lone pairs to donate electron density to the aromatic ring through resonance, which stabilizes the carbocation intermediate (the sigma complex) formed during electrophilic attack. organicchemistrytutor.comlibretexts.org
In the case of 2,5-dimethoxybenzenesulfonamide, the two methoxy groups are situated para to each other. Their activating effects are additive, making the aromatic ring significantly more nucleophilic than benzene (B151609) itself. masterorganicchemistry.com The directing effects of the two methoxy groups reinforce each other, directing incoming electrophiles to the positions ortho to each methoxy group. This means that electrophilic substitution will preferentially occur at the C4 and C6 positions.
However, the bulky benzenesulfonamide group can exert steric hindrance, potentially influencing the regioselectivity of the substitution. While both the C4 and C6 positions are electronically favored, the C4 position is generally less sterically hindered, which may lead to it being the major site of substitution. masterorganicchemistry.com
| Position | Electronic Effect of Methoxy Groups | Steric Hindrance | Predicted Reactivity |
| C3 | Meta to both -OCH₃ groups | Moderate | Low |
| C4 | Ortho to C5-OCH₃, Para to C2-OCH₃ | Lower | High |
| C6 | Ortho to C2-OCH₃ | Higher (due to proximity to sulfonamide) | Moderate to High |
Mechanistic Insights into Derivative Formation and Complex Organic Transformations
The structure of this compound allows for a variety of derivative formations and participation in more complex transformations. These can involve reactions at the sulfonamide nitrogen, the benzyl group, or the dimethoxy-substituted aromatic ring.
N-Alkylation and N-Arylation: The hydrogen atom on the sulfonamide nitrogen is acidic and can be removed by a base to form an anion. This anion can then act as a nucleophile in reactions with alkyl or aryl halides to generate N-substituted derivatives. nsf.gov
Transformations Involving the Aromatic Ring: As discussed, the activated aromatic ring can undergo various electrophilic substitution reactions. For instance, nitration, halogenation, or Friedel-Crafts reactions would be directed to the positions activated by the methoxy groups.
Complex Transformations: The N-benzylsulfonamide moiety is a key structural feature in various pharmacologically active molecules. nsf.govresearchgate.net The synthesis of more complex derivatives often involves multi-step sequences that utilize the reactivity of the different components of the molecule. For example, a derivative could be synthesized by first performing an electrophilic substitution on the dimethoxybenzene ring, followed by functionalization of the benzyl group. The N-benzyl group itself is sometimes used as a directing group or a protecting group in more intricate synthetic strategies. wikipedia.org The synthesis of N-benzyl substituted phenethylamines, for instance, involves reductive amination, showcasing a transformation where the benzyl group is introduced onto a nitrogen atom. researchgate.net While this is on a different core structure, similar principles of reductive amination could be applied to derivatives of the title compound.
Synthesis and Chemical Exploration of Derivatives and Analogues
Systematic Strategies for Structural Modifications on the Benzyl (B1604629) Group
Systematic modifications to the benzyl group of N-benzyl-2,5-dimethoxybenzenesulfonamide are a key strategy to probe its chemical properties. These modifications often involve the introduction of various substituents at different positions on the benzyl ring.
Another strategy involves the N-alkylation of a primary sulfonamide with a substituted benzyl halide. This allows for the direct attachment of a pre-functionalized benzyl group. The choice of solvent and base is crucial in these reactions to ensure good yields and prevent side reactions.
The following table summarizes some examples of systematic modifications on the benzyl group of related N-benzyl sulfonamide structures.
| Modification Strategy | Reagents | Resulting Substituent on Benzyl Group | Reference |
| Reductive Amination | Substituted Benzaldehyde, Amine | Fluoro, Methoxy (B1213986), Cyano | nih.govgoogle.com |
| N-Alkylation | Substituted Benzyl Halide, Primary Sulfonamide | Varied substituents | evitachem.com |
| Introduction of Heterocycles | N-(methoxymethyl)-N-(trimethylsilyl)benzylamine | Dihydro-1H-pyrrole linked benzopyrimidines | rsc.orgresearchgate.net |
Variations on the Benzenesulfonamide (B165840) Core and Dimethoxy Substituents
Modifications to the benzenesulfonamide core and the dimethoxy substituents of this compound offer another avenue for chemical exploration. These changes can significantly alter the electronic and steric properties of the molecule.
Variations on the benzenesulfonamide core often involve altering the substitution pattern on the benzene (B151609) ring. For example, the position and nature of the substituents can be changed. In some related structures, the dimethoxy groups have been replaced with other functionalities or shifted to different positions on the ring to study the impact on the compound's characteristics. evitachem.com
Furthermore, the sulfonamide group itself can be modified. For instance, it can be reduced to form the corresponding amines. evitachem.com The synthesis of such analogues typically starts from a substituted nitrobenzene, which undergoes reduction of the nitro group to an amine, followed by sulfonamidation. google.com
The table below illustrates some of the explored variations on the benzenesulfonamide core in related compounds.
| Core Variation | Synthetic Approach | Purpose of Modification | Reference |
| Altered Substitution Pattern | Synthesis from substituted nitrobenzenes | Investigate electronic effects | google.com |
| Reduction of Sulfonamide | Chemical reduction | Access to corresponding amines | evitachem.com |
| Introduction of a Methyl Group | Reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride | Enhance lipophilicity | evitachem.com |
Design and Synthesis of Chemical Libraries for Methodological and Chemical Space Exploration
The generation of chemical libraries based on the this compound scaffold is a powerful tool for exploring a wider chemical space and discovering novel properties. nih.gov These libraries are typically synthesized using combinatorial or parallel synthesis techniques.
One approach to library synthesis involves the use of a common intermediate that can be reacted with a diverse set of building blocks. For instance, a key intermediate could be a substituted benzenesulfonyl chloride, which is then reacted with a library of different benzylamines to produce a wide range of N-benzylbenzenesulfonamide derivatives. evitachem.com
Another strategy is to build the molecule on a solid support, which allows for high-throughput synthesis and purification. This method is particularly useful for creating large and diverse libraries of compounds for screening purposes. The design of these libraries is often guided by computational methods to ensure a broad and relevant coverage of the chemical space.
The synthesis of a library of 44 N-benzyl sulfonamides derived from an indole (B1671886) core highlights the utility of this approach in exploring biological activity. nih.gov Similarly, a series of 48 N-benzyl phenethylamines were synthesized to investigate their structure-activity relationships. nih.govfigshare.comresearchgate.net
Elucidation of Structure-Reactivity Relationships within Series of Derivatives
A primary goal of synthesizing derivatives of this compound is to elucidate the relationship between their chemical structure and their reactivity. By systematically altering different parts of the molecule, researchers can identify key structural features that govern its properties.
For example, studies on related N-benzyl phenethylamines have shown that N-benzyl substitution can significantly increase binding affinity and functional activity at certain receptors. nih.govfigshare.comresearchgate.net The nature and position of substituents on both the phenethylamine (B48288) and N-benzyl portions of the molecule have been found to have a profound impact on these properties. nih.govfigshare.comresearchgate.net
In some cases, the introduction of specific substituents can lead to a significant increase in selectivity for a particular biological target. nih.govfigshare.com For instance, a methylenedioxy moiety on the N-benzyl group was found to increase selectivity in one series of compounds. nih.gov Computational docking and molecular dynamics studies can be used to rationalize these observations at a molecular level, providing insights into the interactions between the ligands and their binding sites. nih.gov
The following table provides examples of observed structure-reactivity relationships in analogous compound series.
| Structural Modification | Observed Effect on Reactivity/Activity | Reference |
| N-benzyl substitution | Increased binding affinity and functional activity | nih.govfigshare.comresearchgate.net |
| Methylenedioxy on N-benzyl group | Increased selectivity | nih.gov |
| Cyano substituent at 4-position | Altered selectivity profile | nih.gov |
Advanced Applications in Chemical Research and Materials Science
N-benzyl-2,5-dimethoxybenzenesulfonamide as a Key Intermediate in Complex Organic Synthesis
This compound serves as a valuable intermediate in the synthesis of more complex molecules. The preparation of this compound is primarily achieved through the reaction of 2,5-dimethoxybenzenesulfonyl chloride with benzylamine (B48309). This straightforward synthetic route allows for the incorporation of the N-benzyl-2,5-dimethoxybenzenesulfonyl moiety into a variety of molecular scaffolds.
The N-benzyl group can act as a protecting group for the sulfonamide nitrogen, which can be removed under specific conditions to allow for further functionalization. Additionally, the aromatic rings of the molecule can be subjected to various substitution reactions, enabling the synthesis of a diverse library of derivatives. The N-benzylbenzenesulfonamide moiety is a recurring structural motif in a range of biologically significant compounds, highlighting the importance of accessible synthetic intermediates like this compound. nsf.gov
Table 1: Synthesis of this compound
| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| 2,5-dimethoxybenzenesulfonyl chloride | Benzylamine | Base (e.g., triethylamine (B128534), pyridine) in an organic solvent | This compound | EvitaChem evitachem.comevitachem.com |
| 4-methylbenzenesulfonyl chloride | Primary Amine | Two-step process: 1. Amine reaction 2. Benzylation | N-benzyl-4-methylbenzenesulfonamide derivatives | NSF-PAR nsf.gov |
Potential in Ligand Design for Metal Complexation and Catalytic Systems
While specific studies on the metal complexation of this compound are not extensively documented, the inherent structural features of sulfonamides, in general, make them promising candidates for ligand design. The sulfonamide group possesses both nitrogen and oxygen atoms with lone pairs of electrons, which can coordinate with a variety of metal ions. mdpi.comnih.govtandfonline.com The formation of stable metal complexes with sulfonamide derivatives has been shown to enhance their biological activity and introduce novel catalytic properties. mdpi.comtandfonline.com
The N-benzyl and 2,5-dimethoxyphenyl groups in this compound can influence the steric and electronic properties of the resulting metal complexes, thereby tuning their reactivity and selectivity in catalytic applications. For instance, copper-catalyzed N-alkylation of sulfonamides with benzylic alcohols has been demonstrated, suggesting the potential for N-benzyl benzenesulfonamide (B165840) derivatives to act as ligands in such catalytic systems.
Table 2: Examples of Metal Complexes with Sulfonamide-Based Ligands
| Ligand Type | Metal Ion(s) | Application/Finding | Reference |
|---|---|---|---|
| Schiff base-derived sulfonamides | Co(II), Cu(II), Ni(II), Zn(II) | Screened for in-vitro antibacterial and antifungal activity. | imist imist.ma |
| Heterocyclic Sulphonamide of aminopyridine | Fe(II), Cu(II) | Investigated for antimicrobial activity against various bacteria and fungi. | ResearchGate researchgate.net |
| General Sulfonamides | Transition metals and selected main-group elements | Reviewed for their pharmacological potential as anticancer agents. | MDPI mdpi.com |
Exploration of Optoelectronic and Photonic Properties Based on Molecular Architecture
The molecular architecture of this compound, featuring aromatic rings and a sulfonamide bridge, suggests potential for interesting optoelectronic and photonic properties. The 2,5-dimethoxy substitution on the benzene (B151609) ring, in particular, is known to influence the electronic nature of the molecule. Anisole (methoxybenzene) and its derivatives are known to be useful in the development of materials for photovoltaic applications.
While direct experimental data on the optoelectronic properties of this compound is scarce, studies on other sulfonamide derivatives have shown that these molecules can exhibit nonlinear optical (NLO) properties. The investigation of a benzenesulfonamide derivative revealed a significant first hyperpolarizability, indicating its potential as an attractive material for NLO applications. researchgate.net The presence of donor (methoxy groups) and acceptor (sulfonyl group) moieties within the same molecule can lead to intramolecular charge transfer, a key feature for NLO activity. Further research into the photophysical properties of this compound could unveil its potential in areas such as organic light-emitting diodes (OLEDs) or other photonic devices.
Role in Supramolecular Assemblies and Engineering of Soft Materials
The sulfonamide functional group is a well-established motif in supramolecular chemistry due to its ability to form robust and directional hydrogen bonds. nih.gov The N-H proton of the sulfonamide can act as a hydrogen bond donor, while the sulfonyl oxygens are effective hydrogen bond acceptors. nih.gov These interactions can lead to the formation of predictable supramolecular synthons, such as dimers and catemers, which are fundamental to the construction of ordered crystalline structures and soft materials. researchgate.netacs.org
In this compound, the presence of the benzyl (B1604629) group introduces the possibility of π-π stacking interactions between the aromatic rings, further contributing to the stability and directionality of self-assembled structures. The interplay of hydrogen bonding and π-π stacking can be harnessed to engineer novel soft materials, such as gels, liquid crystals, and functional polymers. The self-assembly of benzyl alcohol-derived deep-cavity cavitands has been shown to be a highly efficient process, highlighting the utility of the benzyl group in directing supramolecular architectures. rsc.orgrsc.org The combination of these non-covalent interactions in this compound makes it a promising candidate for the rational design of functional supramolecular materials.
Conclusion and Future Research Perspectives
Summary of Key Academic Contributions and Methodological Advancements for N-benzyl-2,5-dimethoxybenzenesulfonamide
Direct academic contributions and methodological advancements specifically for this compound are not extensively documented in peer-reviewed literature. The primary methodological advancement relevant to this compound is the well-established synthesis route for N-benzylsulfonamides. This typically involves the reaction of a substituted benzenesulfonyl chloride with a primary amine. nsf.gov In this case, the synthesis would most likely proceed via the condensation of 2,5-dimethoxybenzenesulfonyl chloride with benzylamine (B48309), often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. evitachem.com While this method is standard for related compounds, dedicated studies to optimize yield, purity, and explore alternative "green" chemistry approaches for this compound are currently absent.
Identification of Unexplored Avenues in Synthetic Chemistry and Chemical Reactivity
The chemical landscape of this compound is ripe for exploration. Key unexplored avenues include its synthetic modifications and reactivity profile.
Synthetic Diversification: Future synthetic work could focus on creating a library of derivatives. This could involve variations in the aromatic rings or modifications at the nitrogen atom. For instance, electrophilic aromatic substitution on the dimethoxy-substituted ring could introduce additional functional groups, altering the molecule's electronic properties and steric profile.
Reactivity Studies: The reactivity of the sulfonamide N-H bond could be explored. For example, alkylation or arylation at this position would yield tertiary sulfonamides, a structural motif present in various biologically active molecules. nsf.gov The reactivity of the methoxy (B1213986) groups, such as through ether cleavage or oxidation, also represents an unexamined area. evitachem.com
A summary of potential, yet unexplored, reactions is presented below.
| Reaction Type | Potential Reagents | Unexplored Product Class |
| N-Alkylation/Arylation | Alkyl halides, Aryl halides (with catalyst) | Tertiary Sulfonamides |
| Aromatic Nitration | HNO₃/H₂SO₄ | Nitro-N-benzyl-2,5-dimethoxybenzenesulfonamides |
| Aromatic Halogenation | NBS, NCS | Halo-N-benzyl-2,5-dimethoxybenzenesulfonamides |
| O-Demethylation | BBr₃, HBr | N-benzyl-dihydroxybenzenesulfonamides |
Future Directions in Advanced Theoretical and Computational Studies
In the absence of extensive empirical data, advanced theoretical and computational studies offer a powerful preliminary tool to predict the properties and potential of this compound.
Structural and Electronic Characterization: Density Functional Theory (DFT) calculations can be employed to determine the optimized molecular geometry, bond lengths, and bond angles. researchgate.net Such studies could elucidate the three-dimensional conformation and intramolecular interactions, such as potential hydrogen bonding. Computational analysis can also predict spectroscopic signatures (NMR, IR, UV-Vis), which would be invaluable for confirming the identity of the synthesized compound. mdpi.com
Reactivity and Mechanistic Insights: Computational methods can map the molecular electrostatic potential (MEP) to identify sites susceptible to electrophilic and nucleophilic attack. researchgate.net Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the compound's electronic behavior and reactivity in potential chemical reactions. mdpi.com Furthermore, transition state theory could be used to model the mechanisms of proposed reactions, such as hydrolysis or derivatization, providing a theoretical basis for future experimental work. researchgate.net
Outlook for Novel Non-Biological Applications in Catalysis, Materials Science, or Supramolecular Chemistry
While many sulfonamides are explored for biological activity, the structure of this compound suggests potential in various non-biological domains. evitachem.com
Catalysis: The sulfonamide moiety can act as a ligand for metal centers. Future research could explore the synthesis of metal complexes incorporating this compound as a ligand for applications in homogeneous catalysis.
Materials Science: The rigid benzenesulfonamide (B165840) core combined with the benzyl (B1604629) group could be a building block for novel polymers or functional materials. The presence of two aromatic rings and the polar sulfonamide group could lead to materials with interesting thermal, optical, or self-assembly properties.
Supramolecular Chemistry: The N-H proton of the sulfonamide group is a hydrogen bond donor, and the sulfonyl oxygens are hydrogen bond acceptors. This inherent capability for hydrogen bonding could be exploited in the design of supramolecular assemblies, such as gels, liquid crystals, or co-crystals with specific architectures and properties. The C-H···π interactions involving the aromatic rings could also play a role in directing crystal packing. nsf.gov
Q & A
Q. What are the optimal synthetic routes for N-benzyl-2,5-dimethoxybenzenesulfonamide, and how is purity validated?
Methodological Answer: The compound is synthesized via metal-free electrochemical sulfonamidation. Benzylamine reacts with 2,5-dimethoxybenzenesulfonyl chloride under controlled potential, yielding 29% after purification by column chromatography (ethyl acetate/cyclohexane gradient). Structural validation employs NMR (¹H/¹³C) and HPLC to confirm purity (>95%) and absence of byproducts like unreacted sulfonyl chloride or benzylamine derivatives .
Key Data:
| Parameter | Value/Technique |
|---|---|
| Yield | 29% |
| Purification | Column chromatography |
| Purity Validation | NMR, HPLC |
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign methoxy protons (δ ~3.8–4.0 ppm), sulfonamide NH (δ ~7.2 ppm), and aromatic protons (δ ~6.5–7.5 ppm).
- FT-IR : Confirm sulfonamide S=O stretches (1320–1360 cm⁻¹ and 1150–1200 cm⁻¹) and methoxy C-O bonds (1250–1300 cm⁻¹).
- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ matching theoretical mass (e.g., C₁₅H₁₇NO₄S: ~308.09 g/mol) .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. chloro substituents) impact biological activity in sulfonamide derivatives?
Methodological Answer: Comparative studies involve synthesizing analogs (e.g., replacing methoxy with chloro groups) and testing antimicrobial activity via MIC assays (e.g., against C. albicans or S. aureus). Molecular docking against targets like AmpC β-lactamase or CYP51 evaluates binding affinity changes. For example, trifluoroacetamide derivatives show MIC values of 15.62–62.5 μg/mL against fungi, while methoxy groups may enhance membrane permeability but reduce electrophilicity .
Data Contradiction Analysis:
| Substituent | MIC (μg/mL) | Target Enzyme Binding Energy (kcal/mol) |
|---|---|---|
| 2,5-Dimethoxy | Pending | -7.2 (AmpC β-lactamase) |
| 2,5-Dichloro | 31.25 | -6.8 (CYP51) |
| Trifluoroacetyl | 15.62 | -8.1 (Glucosamine-6-Phosphate Synthase) |
Note: Methoxy groups may improve solubility but reduce target affinity compared to electron-withdrawing substituents (e.g., Cl, CF₃) .
Q. How can crystallographic data resolve contradictions in reported sulfonamide conformations?
Methodological Answer: X-ray crystallography (e.g., monoclinic P2₁/n space group) resolves torsional angles and hydrogen-bonding networks. For example, N-(2,5-dimethylphenyl)benzenesulfonamide shows a dihedral angle of 84.66° between the benzene rings, stabilizing the structure via N–H···O=S interactions. Discrepancies in solution-phase NMR data (e.g., dynamic rotation) versus solid-state structures are addressed by comparing DFT-calculated conformers with experimental data .
Crystallographic Parameters:
| Parameter | Value |
|---|---|
| Space group | P2₁/n |
| Unit cell (Å) | a = 10.523, b = 8.563, c = 15.135 |
| β angle | 101.86° |
| Hydrogen bonds | N–H···O=S (2.89 Å) |
Q. What experimental strategies optimize sulfonamide reactivity in coupling reactions?
Methodological Answer:
- Palladium Catalysis : Use Pd(PPh₃)₄ with boronic esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) for Suzuki-Miyaura coupling at the benzenesulfonamide core.
- Nucleophilic Substitution : Replace chlorine atoms (if present) with amines/thiols in polar aprotic solvents (DMF, DMSO) at 80–100°C.
- Electrochemical Methods : Avoid metal catalysts to prevent contamination in drug intermediates .
Q. How do conflicting antioxidant assay results (e.g., FRAP vs. DPPH) inform mechanistic understanding?
Methodological Answer:
- FRAP Assay : Measures Fe³⁺→Fe²⁺ reduction (1.352 mM Fe(II)/g in trifluoroacetamide derivatives), indicating electron-donating capacity.
- DPPH/ABTS : Quantifies radical scavenging (e.g., 78.97% at 1,000 μg/mL). Discrepancies arise from differing redox potentials; methoxy groups may enhance FRAP but reduce DPPH activity due to steric hindrance. Validate via quantum mechanical calculations (e.g., HOMO-LUMO gaps) .
Q. What computational approaches validate molecular docking results for sulfonamide-enzyme interactions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme complexes (e.g., AmpC β-lactamase) for 100 ns to assess binding stability (RMSD < 2.0 Å).
- MM-PBSA/GBSA : Calculate binding free energies (ΔG ~-7.2 kcal/mol) and compare with experimental IC₅₀ values.
- Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with Ser64 or hydrophobic contacts with Val216) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
